molecular formula C6H10CaO8 B1148855 L-Glyceric acid hemicalcium salt CAS No. 14028-63-8

L-Glyceric acid hemicalcium salt

Cat. No. B1148855
CAS RN: 14028-63-8
M. Wt: 250.215
InChI Key:
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Description

Synthesis Analysis

Glyceric acid and its derivatives, including potential routes to hemicalcium salts, can be synthesized from glycerol. For instance, glycerol can be converted into lactic acid (a molecule structurally related to glyceric acid) using heteropolyacids (HPAs) under mild, base-free conditions, showcasing the potential for converting glycerol into useful chemical derivatives through oxidation processes (Tao et al., 2015). Similarly, the synthesis of dilinoleoyl-D-glyceric acid from D-GA calcium salt and linoleoyl chloride shows the feasibility of creating glyceric acid derivatives through esterification and other chemical modifications (Sato et al., 2011).

Molecular Structure Analysis

The molecular structure of glyceric acid derivatives, including L-Glyceric acid hemicalcium salt, is characterized by the presence of hydroxyl groups which significantly impact their chemical behavior and reactivity. For example, the synthesis of chiral glycerides from serine, involving the transformation of serine into glyceric acid, highlights the stereochemical aspects of glyceric acid derivatives that are crucial for their molecular structure analysis (Lok et al., 1976).

Chemical Reactions and Properties

Glyceric acid derivatives participate in various chemical reactions, such as esterification and oxidation. A notable reaction is the microbial production of glyceric acid from glycerol, demonstrating the potential for biotechnological applications and the chemical versatility of glyceric acid derivatives (Habe et al., 2009). The conversion of glycidol to glycerol carbonate under atmospheric CO2 pressure also illustrates the reactivity of glycerol-derived compounds in creating valuable chemicals (Poolwong et al., 2022).

Physical Properties Analysis

The physical properties of glyceric acid derivatives, such as solubility, phase behavior, and thermal properties, are influenced by their molecular structure. For instance, the phase behavior and aggregate structure in aqueous mixtures of sodium cholate and glycerol monooleate provide insights into the interactions and self-assembly of glycerol derivatives in various conditions (Gustafsson et al., 1999).

Scientific Research Applications

  • Biotechnological Production : Glyceric acid has potential in biotechnological applications, especially as a target compound for new surplus glycerol applications in biodiesel and oleochemical industries. It can be mass-produced from glycerol feedstock using a biotechnological process involving acetic acid bacteria, which is significant for industrial applications (Habe et al., 2009).

  • Medical Diagnosis and Treatment : The determination of the configuration of glyceric acid is crucial for diagnosing D-glyceric and L-glyceric acidurias. These are inherited metabolic diseases characterized by increased excretion of glyceric acid. Chiral liquid chromatography tandem mass spectrometry is used for this purpose, indicating its importance in medical diagnostics (Rashed et al., 2002).

  • Microbial Resolution for Production : L-Glyceric acid can be produced from DL-Glyceric acid using microbial resolution. This involves isolating bacterial strains capable of enantiospecific degradation of D-Glyceric acid, indicating a method for producing enantiomerically pure L-Glyceric acid (Sato et al., 2015).

  • Enantioselective Potentiometric Electrodes : The development of enantioselective potentiometric membrane electrodes for L- and D-Glyceric acids shows their potential in biochemical and clinical analyses. These electrodes can be used for the assay of glyceric acids in serum samples, demonstrating their utility in medical and biochemical research (Stefan-van Staden et al., 2011).

  • Cytotoxicity Evaluation : The synthesis of derivatives from glyceric acid, like dilinoleoyl-D-glyceric acid, and their evaluation for cytotoxicity to human cells highlight the potential of glyceric acid derivatives in pharmacology and toxicology studies (Sato et al., 2011).

Safety and Hazards

According to the safety data sheet, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .

properties

IUPAC Name

calcium;(2S)-2,3-dihydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWAVWZPVGDNMN-CEOVSRFSSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10CaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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